Cas no 2549045-02-3 (4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine)

4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group and a piperazine-linked 5-methyl-1,2-oxazole moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of both electron-donating (methoxy) and nitrogen-rich (piperazine, oxazole) groups enhances its versatility in binding interactions, making it a candidate for targeting biologically relevant receptors or enzymes. Its well-defined synthetic route and stable physicochemical properties support its use in exploratory research, particularly in the development of novel therapeutic agents. The compound's modular design allows for further derivatization to optimize pharmacological activity.
4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine structure
2549045-02-3 structure
商品名:4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
CAS番号:2549045-02-3
MF:C14H19N5O2
メガワット:289.332962274551
CID:5314950
PubChem ID:154583148

4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-6-[4-[(5-methyl-4-isoxazolyl)methyl]-1-piperazinyl]pyrimidine
    • 4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
    • AKOS040710949
    • F6619-8094
    • 2549045-02-3
    • 4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
    • インチ: 1S/C14H19N5O2/c1-11-12(8-17-21-11)9-18-3-5-19(6-4-18)13-7-14(20-2)16-10-15-13/h7-8,10H,3-6,9H2,1-2H3
    • InChIKey: KYOKLSHYJCYBPF-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=C(C=N1)CN1CCN(C2C=C(N=CN=2)OC)CC1

計算された属性

  • せいみつぶんしりょう: 289.15387487g/mol
  • どういたいしつりょう: 289.15387487g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 密度みつど: 1.237±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 481.8±45.0 °C(Predicted)
  • 酸性度係数(pKa): 6.19±0.26(Predicted)

4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6619-8094-3mg
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549045-02-3
3mg
$94.5 2023-09-07
Life Chemicals
F6619-8094-15mg
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549045-02-3
15mg
$133.5 2023-09-07
Life Chemicals
F6619-8094-100mg
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549045-02-3
100mg
$372.0 2023-09-07
Life Chemicals
F6619-8094-2μmol
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549045-02-3
2μmol
$85.5 2023-09-07
Life Chemicals
F6619-8094-10μmol
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549045-02-3
10μmol
$103.5 2023-09-07
Life Chemicals
F6619-8094-25mg
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549045-02-3
25mg
$163.5 2023-09-07
Life Chemicals
F6619-8094-20mg
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549045-02-3
20mg
$148.5 2023-09-07
Life Chemicals
F6619-8094-1mg
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549045-02-3
1mg
$81.0 2023-09-07
Life Chemicals
F6619-8094-5mg
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549045-02-3
5mg
$103.5 2023-09-07
Life Chemicals
F6619-8094-40mg
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549045-02-3
40mg
$210.0 2023-09-07

4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine 関連文献

4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidineに関する追加情報

Introduction to 4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine (CAS No. 2549045-02-3)

4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine, identified by its CAS number 2549045-02-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to the pyrimidine class, a heterocyclic aromatic ring structure that is widely recognized for its biological activity and pharmacological potential. The presence of multiple functional groups, including a methoxy group, a piperazine moiety, and an oxazole ring, contributes to its unique chemical properties and makes it a promising candidate for further exploration in medicinal chemistry.

The structural composition of 4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine encompasses several key features that are of particular interest to researchers. The methoxy group at the 4-position of the pyrimidine ring introduces a polar nature, enhancing its solubility in polar solvents and facilitating interactions with biological targets. The piperazine ring, located at the 6-position, is known for its ability to form hydrogen bonds and coordinate with metal ions, which is crucial for modulating enzyme activity and receptor binding. Additionally, the oxazole ring contributes to the compound's stability and reactivity, making it a versatile scaffold for chemical modifications.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. 4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine has emerged as a compound of interest due to its potential applications in treating conditions such as cancer, neurological disorders, and infectious diseases. Its unique structural features have prompted investigations into its biological activity across multiple pathways.

One of the most compelling aspects of 4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-ylmethyl)piperazin-1-y]pyrimidine is its interaction with kinase enzymes, which are pivotal in cell signaling and have been implicated in numerous diseases. Studies have shown that pyrimidine derivatives can inhibit the activity of kinases by competing with ATP or by stabilizing the inactive conformation of the enzyme. The presence of the piperazine moiety in this compound enhances its binding affinity to kinase domains, making it an attractive lead compound for kinase inhibitors.

Furthermore, the oxazole ring has been identified as a key pharmacophore in several bioactive molecules. Its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions has been leveraged to design compounds with enhanced efficacy and selectivity. In particular, oxazole-containing derivatives have shown promise in inhibiting enzymes involved in metabolic pathways relevant to cancer progression.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for novel drug candidates like CAS No. 2549045-02. These techniques allow researchers to predict the binding affinity and pharmacokinetic properties of compounds before conducting expensive wet-lab experiments. The structural features of 4-Methoxy-N-(5-methyl-[1,2]-oxazolizinylmethyl)piperazine make it an ideal candidate for virtual screening against large databases of protein targets.

The methoxy group at the 4-position of the pyrimidine ring not only influences solubility but also plays a role in modulating metabolic stability. This feature is particularly important for drug development, as it can affect how quickly a drug is metabolized and eliminated from the body. By optimizing this moiety, researchers can enhance the bioavailability and duration of action of potential therapeutic agents.

Another area of interest is the interaction between CAS No 25490 and DNA repair mechanisms. Pyrimidine derivatives have been explored for their ability to interfere with DNA replication and transcription processes in cancer cells. The structural complexity of this compound allows it to bind selectively to DNA sequences associated with disease pathways, potentially leading to novel therapeutic strategies.

In conclusion,CAS No 25 exhibits remarkable potential as a lead compound for drug development due to its unique structural features and biological activity. Its interaction with kinase enzymes and DNA repair mechanisms positions it as a promising candidate for treating various diseases. As research continues to uncover new applications for this compound,CAS No 25 will undoubtedly play a significant role in advancing pharmaceutical innovation.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd